Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
CAS No.: 121373-20-4
Cat. No.: VC20884556
Molecular Formula: C16H40NO2PSi2
Molecular Weight: 365.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121373-20-4 |
|---|---|
| Molecular Formula | C16H40NO2PSi2 |
| Molecular Weight | 365.64 g/mol |
| IUPAC Name | N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |
| Standard InChI | InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 |
| Standard InChI Key | UCVPTNNSVPPRRA-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C |
Introduction
Chemical Identity and Structure
Basic Information
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is identified by the CAS number 121373-20-4 and possesses several synonyms in scientific literature. The compound features a complex molecular structure with both silicon and phosphorus atoms integrated into its framework.
| Parameter | Value |
|---|---|
| CAS Number | 121373-20-4 |
| Molecular Formula | C16H40NO2PSi2 |
| Molecular Weight | 365.64 g/mol |
| IUPAC Name | N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |
| Common Synonyms | iPr2N-P-(OTSE)2, Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite, bis-[2-(trimethylsiyl)ethoxy]-N,N-diisopropylamidophosphine |
The compound contains a central phosphorus atom bonded to a diisopropylamine group and two 2-(trimethylsilyl)ethyl groups through oxygen atoms, creating a characteristic phosphoramidite structure essential for its chemical reactivity .
Physical Properties
The physical characteristics of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite make it suitable for laboratory applications, particularly in organic synthesis procedures.
| Physical Property | Value |
|---|---|
| Physical State | Liquid |
| Density | 0.8887 g/mL at 25°C |
| Refractive Index | n20/D 1.4517 |
| Flash Point | >110°C |
| Boiling Point | 286.2-296.6°C |
| Recommended Storage Temperature | 2-8°C |
The compound exists as a clear, colorless liquid under standard laboratory conditions. Its relatively high boiling point contributes to its stability during handling, while its density is slightly less than that of water .
Synthesis Methods
General Synthetic Approach
The synthesis of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite typically involves the reaction of N,N-diisopropylphosphoramidous dichloride with 2-(trimethylsilyl)ethanol in the presence of a base, most commonly triethylamine. This phosphoramidite preparation follows general principles established for other phosphoramidite compounds but incorporates the specific trimethylsilylethyl protecting group .
Detailed Synthesis Procedure
A documented synthesis method from research literature provides specific parameters for laboratory preparation:
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A solution of diisopropylphosphoramidous dichloride (10.8 g, 50.78 mmoles) in diethyl ether (53 mL) is prepared in a three-neck flask fitted with a temperature probe and addition funnel.
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The solution is cooled to 0 to -2°C under nitrogen atmosphere.
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A separate solution containing 2-(trimethylsilyl)ethanol (12.6 g, 106.55 mmoles) and triethylamine (15.4 g, 152.19 mmoles) in diethyl ether (84 mL) is prepared.
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The alcohol/triethylamine solution is added dropwise over approximately 27-28 minutes to the stirred dichloride solution.
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A mild exothermic reaction (+1-2°C) occurs, accompanied by the formation of a thick white suspension.
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The mixture is stirred overnight at 20°C, then filtered.
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The resulting cake is washed twice with 30 mL portions of diethyl ether.
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Combined filtrates are washed with saturated aqueous sodium bicarbonate (2 × 100 mL) followed by brine (40 mL).
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The organic phase is dried over magnesium sulfate and concentrated under vacuum at room temperature.
This procedure yields Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (18.12 g, 49.56 mmoles) with a yield of 97.60% .
Spectroscopic Characterization
The synthesized compound can be characterized by various spectroscopic methods:
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1H NMR (400 MHz, CDCl3): δ 3.90-3.78 (m, 4H), 3.77-3.68 (m, 2H), 1.31 (d, J=6.6 Hz, 12H), 1.17-1.12 (m, 4H), 0.15 (s, 18H).
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13C NMR (100 MHz, CDCl3): δ 0.7 (2, d, JC-P=19.1 Hz, 2C), 42.7 (1, d, JC-P=12.7 Hz, 2C), 24.6 (3, d, JC-P=7.6 Hz, 4C), 20.1 (2, d, JC-P=7.6 Hz, 2C), -1.4 (3, 6C).
Applications and Uses
Role in Oligonucleotide Synthesis
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite serves as a key phosphitylation agent in the synthesis of oligonucleotides. The compound facilitates the addition of phosphite groups to growing nucleotide chains, which is essential for the efficient and precise construction of DNA and RNA sequences. Its controlled reactivity makes it particularly valuable in automated oligonucleotide synthesis platforms, where precise chemical reactions are required at each step of the synthesis process .
Phosphate Monoester Formation
Research has demonstrated that Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, in the presence of catalysts such as 1H-tetrazole, effectively phosphorylates various alcohols to form phosphate monoesters. Studies have shown successful phosphorylation of:
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Simple alcohols (methanol, benzyl alcohol)
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Primary alcohols (2-phenylethanol)
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Secondary alcohols (including 4-phenylbutan-2-ol)
This capability makes the compound valuable in the preparation of phosphorylated compounds that are important in biochemical research and pharmaceutical development .
Protection Strategy in Organic Synthesis
The trimethylsilyl groups in the compound provide a selective deprotection strategy in synthetic pathways. The 2-(trimethylsilyl)ethyl groups can be selectively cleaved under mild conditions using fluoride-based reagents, making this phosphoramidite particularly useful in synthetic schemes requiring orthogonal protection and deprotection steps .
Research Findings
Comparative Studies with Related Phosphoramidites
Research by Ross et al. has investigated the use of both Bis(2-(trimethylsilyl)ethyl) N,N-dialkylphosphoramidites and Bis(2-(methyldiphenylsilyl)ethyl) N,N-dialkylphosphoramidites for phosphorylation reactions. Their comparative studies demonstrated that both types of phosphoramidites effectively phosphorylate alcohols in the presence of 1H-tetrazole. These findings expanded the toolkit of reagents available for phosphate monoester synthesis in organic chemistry .
Deprotection Mechanisms
Studies have examined the deprotection profiles of phosphate esters created using this phosphoramidite. The trimethylsilyl groups can be cleaved using fluoride sources such as hydrofluoric acid or tetrabutylammonium fluoride (TBAF). This fluoride-mediated deprotection mechanism provides a selective method for removing the protecting groups under conditions that preserve other functional groups in complex molecules .
Application in Complex Molecule Synthesis
The compound has been employed in the synthesis of complex phosphorylated compounds, including models related to calyculin A and inositol derivatives. These applications demonstrate its utility in the preparation of structurally complex phosphorylated natural products and their analogs .
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